2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide

Description

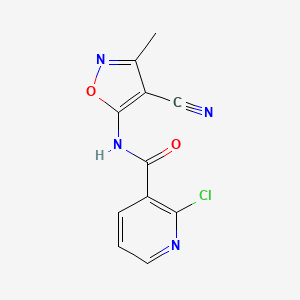

2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide is a synthetic nicotinamide derivative characterized by a chlorinated pyridine ring linked to a substituted isoxazole moiety. The compound’s structure includes a 4-cyano-3-methylisoxazol-5-yl group, which distinguishes it from other nicotinamide-based fungicides. The chloro and cyano substituents likely influence its solubility, bioavailability, and target specificity compared to related compounds.

Properties

IUPAC Name |

2-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4O2/c1-6-8(5-13)11(18-16-6)15-10(17)7-3-2-4-14-9(7)12/h2-4H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTQYTLIKSFZJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C#N)NC(=O)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-N-(4-cyano-3-methylisoxazol-5-yl)nicotinamide involves several steps. One common synthetic route includes the nitration of a precursor compound followed by transformation in boiling phosphorus oxychloride (POCl3) to yield the desired product . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield through controlled reaction conditions.

Chemical Reactions Analysis

2-Chloro-N-(4-cyano-3-methylisoxazol-5-yl)nicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted under specific conditions, leading to the formation of different derivatives.

Nitration: The compound can undergo nitration, which is a key step in its synthesis.

Hydrolysis: Under alkaline conditions, the compound can be hydrolyzed to form different products.

Common reagents used in these reactions include phosphorus oxychloride (POCl3), nitrating agents, and alkaline solutions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that 2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide exhibits significant anticancer activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, in vitro studies demonstrated that it effectively reduced the viability of cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Neurological Effects

There is emerging evidence supporting the neuroprotective effects of this compound. Research indicates that it may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress, which is critical in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated various human cancer cell lines with different concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) that were effective against resistant strains, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-cyano-3-methylisoxazol-5-yl)nicotinamide involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, compounds with similar structures often inhibit specific enzymes or receptors, leading to their biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with nicotinamide derivatives such as boscalid (2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl)-nicotinamide) and pyraclostrobin. Below is a detailed comparison based on substituent effects, toxicity, and environmental impact:

Table 1: Key Structural and Toxicological Comparisons

Structural and Functional Differences

- Substituent Effects: The 4-cyano-3-methylisoxazole group in the target compound introduces steric and electronic constraints distinct from boscalid’s biphenyl substituent. The chlorine on the pyridine ring is shared with boscalid, suggesting similar reactivity in target binding, but the isoxazole’s electron-withdrawing cyano group may alter binding affinity.

Mode of Action :

Toxicity and Environmental Impact

- Aquatic Toxicity: Boscalid exhibits moderate toxicity to fish (LC50 = 2.7 mg/L for Oncorhynchus mykiss) but lower toxicity to Daphnia magna (EC50 = 5.33 mg/L) . Pyraclostrobin is highly toxic to Daphnia magna (EC50 = 0.0157 mg/L) due to its potent inhibition of mitochondrial function . However, this remains speculative without empirical data.

Ecotoxicity Trends :

Research Implications and Data Gaps

- The absence of direct toxicological data for this compound limits definitive comparisons. Structural analogs suggest its environmental impact could fall between boscalid and pyraclostrobin, depending on substituent-driven solubility and persistence.

- Further studies are needed to evaluate its metabolic stability, soil adsorption, and species-specific toxicity.

Biological Activity

Overview

2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide is a chemical compound with the molecular formula and a molecular weight of 262.65 g/mol. It has gained attention in the field of proteomics and pharmacology due to its potential biological activities, particularly its interactions with various molecular targets and its implications in anti-inflammatory processes.

- IUPAC Name : 2-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)pyridine-3-carboxamide

- CAS Number : 478043-92-4

- Molecular Structure :

- Molecular Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Although detailed pathways are not extensively documented, compounds with similar structures often exhibit inhibitory effects on enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes.

Anti-inflammatory Properties

Research has indicated that this compound exhibits significant anti-inflammatory activity. In studies involving carrageenan-induced paw edema in rats, the compound demonstrated a notable reduction in inflammation markers compared to control groups.

| Compound | Inhibition of Paw Edema (%) | COX-2 Expression Reduction (%) | IL-1β Reduction (%) |

|---|---|---|---|

| This compound | 45.77% | 82.5% | 89.5% |

| Sodium Diclofenac | Reference Standard | - | - |

This data suggests that the compound not only alleviates inflammation but also downregulates pro-inflammatory cytokines, enhancing its potential therapeutic profile.

Proteomics Applications

In proteomics research, this compound is utilized for studying protein interactions and functions. Its unique structure enables it to serve as a specialty product for exploring complex biological systems, particularly in understanding disease mechanisms and drug interactions.

Case Studies

- Inflammation Models : In a comparative study, this compound was evaluated alongside other nicotinamide derivatives for their anti-inflammatory effects. The results indicated that this compound significantly inhibited the development of paw edema and reduced inflammatory markers more effectively than some traditional anti-inflammatory drugs.

- Molecular Docking Studies : Molecular docking simulations have shown that the compound binds effectively to COX enzymes, suggesting a mechanism through which it exerts its anti-inflammatory effects. The binding affinities were comparable to those of established anti-inflammatory agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves coupling nicotinamide derivatives with functionalized isoxazole intermediates. Key steps include:

- Use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., NMI-MsCl) to facilitate amide bond formation .

- Temperature control (20–25°C) during chloroacetyl chloride addition to prevent side reactions .

- Purification via recrystallization from ethanol-DMF mixtures to isolate high-purity solids .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

- Analytical Workflow :

- ¹H/¹³C NMR spectroscopy to confirm substituent positions and aromaticity .

- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns .

- Melting point analysis (e.g., 160–162°C for analogous nicotinamides) as a purity indicator .

Q. What protocols ensure accurate preparation of standard solutions for quantitative analysis?

- Procedure :

- Dissolve 50 mg of pure compound in 50 mL acetone to prepare a 1000 mg/L stock solution .

- Serial dilutions (e.g., 100, 10, 1 mg/L) in acetone, stored at -20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data across species?

- Case Study : In rats, thyroid tumors were induced via an animal-specific mechanism (e.g., hepatic enzyme induction), whereas no carcinogenicity was observed in mice .

- Methodological Approach :

- Conduct species-specific mechanistic studies (e.g., enzyme inhibition assays) to validate human relevance .

- Use toxicogenomic profiling to identify conserved vs. divergent pathways .

Q. What crystallographic techniques elucidate the compound’s 3D structure and intermolecular interactions?

- Techniques :

- Single-crystal X-ray diffraction (monoclinic P21/n space group, β = 103.4°) to determine bond lengths/angles .

- Hirshfeld surface analysis to map hydrogen bonding (e.g., C=O···H-N interactions) .

Q. What methodologies assess the compound’s ecotoxicological impact on aquatic systems?

- Approach :

- Acute toxicity testing (OECD 202/203 guidelines) using Daphnia magna (EC₅₀ = 5.33 mg/L) and Oncorhynchus mykiss (LC₅₀ = 2.7 mg/L) .

- QSAR modeling to predict bioaccumulation potential based on logP and solubility .

Q. How do structural modifications (e.g., isoxazole substitution) influence biological activity?

- Experimental Design :

- SAR studies comparing analogs (e.g., 4-cyano vs. 4-chloro substituents) using enzyme inhibition assays (e.g., SPR/ELISA) .

- Molecular docking to evaluate binding affinity to target proteins (e.g., fungal cytochrome bc1) .

Q. What advanced analytical methods ensure batch-to-batch consistency in purity and stability?

- Quality Control :

- HPLC-PDA with C18 columns (ACN/water gradient) to quantify impurities (<0.1%) .

- Forced degradation studies (heat/light/pH extremes) monitored via TLC or LC-MS to identify degradation pathways .

Data Contradiction Analysis

- Example : Discrepancies in carcinogenicity data between rats and mice highlight the need for mechanistic toxicology to differentiate species-specific effects. Researchers should prioritize in vitro human cell models (e.g., thyroid organoids) to assess translational relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.